tert-Butyl (4-cyanocyclohexyl)carbamate

Beschreibung

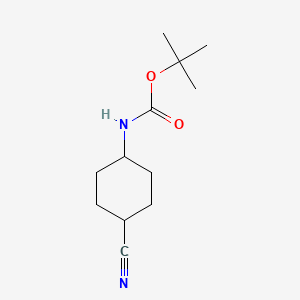

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(4-cyanocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZJRHRMFIDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179271 | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-12-8, 873537-32-7 | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans tert-Butyl (4-cyanocyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-Butyl (4-cyanocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl (4-cyanocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and organic solvents like 1,4-dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Protecting Group in Organic Synthesis

One of the primary applications of tert-Butyl (4-cyanocyclohexyl)carbamate is as a protecting group for amines during peptide synthesis. The compound's structure allows it to shield amine functionalities from unwanted reactions while enabling the formation of peptide bonds. This selectivity is crucial for synthesizing complex peptides without side reactions, making it an essential tool in organic chemistry.

Comparison with Other Protecting Groups

The effectiveness of this compound can be compared to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The following table summarizes key characteristics:

| Property | This compound | Boc | Fmoc |

|---|---|---|---|

| Stability | Moderate | High | High |

| Deprotection Conditions | Mild acidic conditions | Acidic | Basic |

| Selectivity | Good for amines | General | Good for amines |

Biological Applications

Enzyme Mechanisms and Protein Interactions

In biological research, this compound serves as a model compound to study enzyme mechanisms and protein interactions. Its structural components enable it to interact with various biological targets, influencing biochemical pathways.

Anticancer Activity

Research has indicated that this compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor growth. Inhibition of IDO can enhance T cell proliferation and improve anti-tumor immunity. A preclinical study demonstrated that derivatives of this compound significantly reduced kynurenine levels, suggesting potential applications in cancer immunotherapy.

Medicinal Applications

Drug Design and Development

In the pharmaceutical industry, this compound is explored for its role in synthesizing pharmaceutical intermediates. Its unique properties facilitate the development of drugs targeting various diseases, including cancer and infections .

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. It finds applications in manufacturing polymers and coatings. The structural features imparted by the cyano group enhance its reactivity and stability profiles compared to similar compounds.

Case Study 1: IDO Inhibition

A derivative of this compound was evaluated for its ability to inhibit IDO activity both in vitro and in vivo. Results showed a significant reduction in kynurenine levels, enhancing immune responses against tumor cells, thereby indicating potential applications in cancer immunotherapy.

Case Study 2: Antimicrobial Activity

A kinetic study on the interaction between this compound and bacterial enzymes revealed that it could effectively inhibit enzyme activity, reducing biofilm formation in Escherichia coli. This suggests potential applications as an antimicrobial agent.

Wirkmechanismus

The mechanism by which tert-Butyl (4-cyanocyclohexyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stability and reactivity make it a valuable intermediate in various chemical reactions, allowing for the efficient synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (4-aminocyclohexyl)carbamate (CAS: 195314-59-1)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30

- Key Differences: The amino group (-NH₂) at the 4-position increases hydrogen-bonding capacity (2 H-bond donors vs. 1 for the cyano derivative), leading to higher Topological Polar Surface Area (TPSA) and altered solubility.

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 239074-29-4)

- Molecular Formula: C₁₂H₂₃NO₃

- Molecular Weight : 229.32

- Key Differences: The hydroxymethyl group (-CH₂OH) introduces polarity and hydrogen-bonding capability (2 H-bond donors), increasing TPSA (66.4 Ų vs. ~55 Ų for the cyano analog). Higher logP (lipophilicity) due to the hydroxyl group’s amphiphilic nature, impacting membrane permeability .

tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate (CAS: 178163-65-0)

- Molecular Formula: C₁₇H₂₃NO₃

- Molecular Weight : 289.37

- Key Differences: The oxocyclohexyl-phenyl system adds aromaticity and rigidity, reducing conformational flexibility. The ketone group enhances electrophilicity, enabling participation in condensation reactions absent in the cyano derivative .

Substituted Cyclohexyl/Cyclopentyl Derivatives

tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS: 1286264-34-3)

- Molecular Formula : C₁₈H₂₇BrN₂O₂

- Molecular Weight : 383.32

- Increased molecular weight and steric bulk reduce synthetic accessibility compared to the cyano analog .

tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS: 167081-25-6)

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29

- Key Differences: The hydroxyl group (-OH) increases hydrophilicity (TPSA: 66.4 Ų) and metabolic susceptibility (e.g., glucuronidation). Lower logP (1.76 predicted) compared to the cyano derivative, influencing bioavailability .

Structural Analogues with Modified Rings

tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)

- Molecular Formula: C₁₀H₁₉NO₃

- Molecular Weight : 201.26

- Key Differences :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituent | TPSA (Ų) | logP | H-Bond Donors |

|---|---|---|---|---|---|---|---|

| tert-Butyl (4-cyanocyclohexyl)carbamate | - | C₁₂H₂₀N₂O₂ | 224.30 | 4-cyano | ~55 | ~1.8 | 1 |

| tert-Butyl (4-aminocyclohexyl)carbamate | 195314-59-1 | C₁₁H₂₂N₂O₂ | 214.30 | 4-amino | 64.1 | 1.34 | 2 |

| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 239074-29-4 | C₁₂H₂₃NO₃ | 229.32 | 4-hydroxymethyl | 66.4 | 1.76 | 2 |

| tert-Butyl (4-hydroxycyclohexyl)carbamate | 167081-25-6 | C₁₁H₂₁NO₃ | 215.29 | 4-hydroxy | 66.4 | 1.76 | 2 |

| tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate | 178163-65-0 | C₁₇H₂₃NO₃ | 289.37 | 4-oxocyclohexyl-phenyl | 55.6 | 2.92 | 1 |

Key Research Findings

Reactivity: Cyano derivatives exhibit electrophilic character at the nitrile carbon, enabling participation in Strecker or Ugi reactions, unlike amino or hydroxyl analogs . Amino-substituted carbamates are prone to oxidation or dimerization, requiring inert storage conditions, whereas cyano derivatives are more stable .

Biological Activity: Hydroxymethyl and hydroxy derivatives show higher BBB permeability (Blood-Brain Barrier) due to balanced logP and TPSA, making them candidates for CNS-targeting drugs . Bromobenzylamino analogs (e.g., CAS 1286264-34-3) demonstrate halogen-bonding interactions in kinase inhibition assays, a feature absent in cyano derivatives .

Synthetic Utility: The Boc group in all analogs facilitates amine protection, but cyano-substituted carbamates require specialized deprotection conditions (e.g., TFA/CH₂Cl₂) to avoid nitrile hydrolysis .

Biologische Aktivität

tert-Butyl (4-cyanocyclohexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which allows it to participate in various biochemical interactions, making it a valuable tool in drug discovery and development.

- Molecular Formula : CHNO

- Molecular Weight : 218.28 g/mol

- CAS Number : 873537-32-7

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to modulation of their activity. This interaction can inhibit or enhance various biochemical pathways, making it useful in drug design and enzyme inhibition studies.

Target Interactions

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on metabolic pathways involving tryptophan degradation via the indoleamine 2,3-dioxygenase (IDO) pathway .

- Receptor Binding : It may also interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Potential :

- The compound has been investigated for its efficacy against various cancers, including melanoma and ovarian cancer. Its mechanism involves the inhibition of IDO, which is often overexpressed in tumor tissues, leading to immune tolerance .

- Preclinical studies have suggested that compounds targeting IDO can enhance T cell proliferation and improve immune responses against tumors .

-

Enzyme Modulation :

- Studies have demonstrated that this compound can serve as a model for understanding enzyme mechanisms and interactions with biological macromolecules.

- Its role as a protecting group in peptide synthesis highlights its utility in biochemical research, allowing for the selective modification of amine groups without undesired side reactions.

Case Study 1: Anticancer Activity

In a study focusing on IDO inhibitors, this compound was evaluated alongside other carbamate derivatives. The results indicated significant inhibition of IDO activity, leading to enhanced T cell responses in animal models. This suggests a potential therapeutic application in cancer immunotherapy .

Case Study 2: Enzyme Interaction Studies

A series of experiments were conducted to assess the interaction of this compound with various enzymes involved in metabolic pathways. The findings revealed that this compound could effectively inhibit specific enzymes, providing insights into its mechanism of action and paving the way for further drug development.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-Butyl (4-cyanocyclohexyl)carbamate?

The compound is typically synthesized via carbamate protection of 4-cyanocyclohexylamine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A generalized protocol involves reacting the amine with Boc₂O in a polar aprotic solvent (e.g., THF or DCM) in the presence of a base like triethylamine or DMAP. Reaction progress is monitored by TLC or LC-MS, and purification is achieved via column chromatography .

Q. How is this compound characterized experimentally?

Key characterization methods include:

Q. What solvents and conditions are optimal for its stability during storage?

The compound should be stored at 2–8°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis. It is stable in non-polar solvents like DCM but degrades in acidic/basic conditions or in the presence of strong oxidizers .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence reactivity in downstream reactions?

The axial/equatorial orientation of the cyano group affects nucleophilic substitution or hydrogenation reactions. For example, equatorial cyano groups may hinder access to the carbamate in sterically demanding reactions. Computational modeling (DFT) or NOESY NMR can predict/reactivity trends .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies may arise from polymorphic forms or impurities. Techniques to address this include:

Q. How can this compound be used in multi-step syntheses of bioactive molecules?

The cyano group serves as a precursor for amidine or carboxylic acid derivatives via hydrolysis (e.g., HCl/HO under reflux). The Boc group is cleaved with TFA/DCM to regenerate the amine for coupling reactions. Example applications include synthesizing kinase inhibitors or peptidomimetics .

Q. What analytical methods are recommended for detecting decomposition products?

- HPLC-MS : To monitor hydrolytic degradation (e.g., tert-butyl alcohol or cyclohexylamine byproducts).

- IR spectroscopy : Track loss of the carbonyl stretch (~1680 cm) from Boc group cleavage.

- Karl Fischer titration : Quantify moisture content in stored samples .

Methodological Considerations

Q. How to optimize reaction yields in Boc protection of 4-cyanocyclohexylamine?

- Solvent selection : Use anhydrous DCM to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete conversion.

- Temperature : Maintain 0–25°C to avoid exothermic side reactions. Yield improvements (>85%) are achievable with catalytic DMAP .

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.